2,6-Dimethyldecane

Description

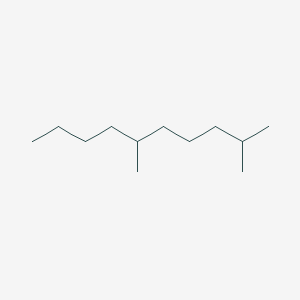

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJGXZWEQBKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864367 | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-81-7 | |

| Record name | 2,6-Dimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyldecane: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyldecane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, it is a colorless liquid with properties characteristic of non-polar organic compounds. While alkanes are generally considered to have low chemical reactivity, 2,6-dimethyldecane and its derivatives serve as important intermediates in organic synthesis. Specifically, the structural framework of 2,6-dimethyldecane is a recurring motif in various natural products and has been explored in the development of pharmaceutically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethyldecane, detailed experimental protocols for its synthesis and characteristic reactions, and its relevance in the field of drug development.

Physical and Chemical Properties

The physicochemical properties of 2,6-dimethyldecane are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical processes.

Table 1: General and Physical Properties of 2,6-Dimethyldecane

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 13150-81-7 |

| Appearance | Colorless liquid |

| Odor | Characteristic hydrocarbon scent |

| Boiling Point | 198 - 220 °C |

| Melting Point | -50.8 °C (estimate)[1][2] |

| Density | ~0.74 g/cm³ at 20 °C[3] |

| Refractive Index | 1.4187 - 1.42 |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), diethyl ether)[3] |

Table 2: Thermodynamic and Other Properties of 2,6-Dimethyldecane

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -301.57 | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 19.79 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 41.53 | kJ/mol |

| LogP (Octanol/Water Partition Coefficient) | 4.639 | |

| Vapor Pressure | 0.454 | mmHg at 25°C |

Experimental Protocols

Synthesis of 2,6-Dimethyldecane via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes like 2,6-dimethyldecane is through a Grignard reaction, followed by dehydration and hydrogenation.[3]

Protocol:

-

Preparation of Grignard Reagent (isoamylmagnesium bromide):

-

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 equivalents).

-

Prepare a solution of 1-bromo-3-methylbutane (B150244) (isoamyl bromide) (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the isoamyl bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by a gentle reflux), add the remainder of the isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Heptan-2-one:

-

Cool the Grignard reagent solution to 0°C in an ice-water bath.

-

Dissolve heptan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Formation of the Tertiary Alcohol:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol (2,6-dimethyl-decan-2-ol).

-

-

Dehydration of the Tertiary Alcohol:

-

The crude alcohol is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

The mixture is heated to reflux, and the water formed is removed using a Dean-Stark apparatus.

-

The reaction is monitored by TLC until the alcohol is consumed.

-

The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give a mixture of alkene isomers.

-

-

Hydrogenation of the Alkene Mixture:

-

The mixture of alkenes is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure to yield the final product, 2,6-dimethyldecane. Purification can be achieved by distillation.

-

Caption: Synthetic pathway for 2,6-dimethyldecane.

Chemical Reactions of 2,6-Dimethyldecane

As a typical alkane, 2,6-dimethyldecane undergoes free-radical substitution reactions and oxidation under specific conditions.[3]

Protocol:

-

Place 2,6-dimethyldecane in a reaction vessel made of a material that is transparent to UV light (e.g., quartz).

-

Introduce chlorine gas (Cl₂) into the vessel. The molar ratio of alkane to halogen can be controlled to influence the degree of halogenation. For mono-chlorination, an excess of the alkane is used.

-

Irradiate the mixture with UV light or heat to a high temperature to initiate the reaction.

-

The reaction proceeds via a free-radical chain mechanism (initiation, propagation, termination).

-

The reaction will produce a mixture of chlorinated isomers of 2,6-dimethyldecane and hydrogen chloride (HCl) gas.

-

The reaction is stopped by turning off the light/heat source.

-

The product mixture is washed with a dilute base (e.g., sodium bicarbonate solution) to remove HCl, then with water, and dried over a drying agent.

-

The different chlorinated products can be separated by fractional distillation.

Caption: Mechanism of free-radical halogenation.

Protocol for Controlled Oxidation:

-

2,6-Dimethyldecane is placed in a high-pressure reactor.

-

A stream of air or oxygen is passed through the liquid alkane.

-

A catalyst, such as a salt of a transition metal (e.g., manganese, cobalt, or chromium), is present.

-

The reaction is carried out at elevated temperatures and pressures.

-

The reaction can lead to a mixture of oxygenated products, including alcohols and ketones, depending on the reaction conditions and the position of the C-H bonds.

-

The products are separated from the unreacted alkane and from each other by techniques such as distillation and chromatography.

Role in Drug Development and Signaling Pathways

While 2,6-dimethyldecane itself is not known to be directly involved in biological signaling pathways, its structural motif is of interest in medicinal chemistry. Derivatives of 2,6-dimethyldecane have been synthesized and investigated for their potential therapeutic applications.[4] For instance, certain analogs have been shown to act as inhibitors of glucose-sensitive insulin (B600854) secretion and to possess vasorelaxant properties.[4] The proposed mechanism for some of these effects involves the interaction of the derivative with ion channels, such as potassium ATP channels, leading to downstream cellular responses.[4]

Caption: 2,6-Dimethyldecane in drug development.

Conclusion

2,6-Dimethyldecane is a branched alkane with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, such as the Grignard reaction. While chemically inert under many conditions, it undergoes characteristic alkane reactions like halogenation and oxidation. The primary significance of 2,6-dimethyldecane in the context of research and development lies in its use as a synthetic intermediate for the creation of more complex molecules, some of which have demonstrated promising biological activities. This makes the understanding of its properties and reactions crucial for chemists working in organic synthesis and medicinal chemistry.

References

A Comprehensive Technical Guide to 2,6-Dimethyldecane (CAS Number: 13150-81-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,6-dimethyldecane (CAS No. 13150-81-7), a branched-chain alkane with significant applications as a chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores the signaling pathways influenced by its derivatives. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

2,6-Dimethyldecane is a colorless, flammable liquid with the molecular formula C₁₂H₂₆.[1] It is a saturated hydrocarbon, and its branched structure imparts specific physical properties that are distinct from its linear isomer, n-dodecane.[2]

| Property | Value | Source |

| CAS Number | 13150-81-7 | [2] |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | [2] |

| IUPAC Name | 2,6-dimethyldecane | [2] |

| Boiling Point | Approximately 220 °C | [2] |

| Density | Approximately 0.74 g/cm³ at 20 °C | [2] |

| InChI | InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | [2] |

| InChI Key | DHJGXZWEQBKLNV-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(C)CCCC(C)C | [2] |

Experimental Protocols

Synthesis of 2,6-Dimethyldecane via Grignard Reaction

A common and effective method for the synthesis of 2,6-dimethyldecane involves a multi-step process starting with a Grignard reaction, followed by dehydration and hydrogenation.[2]

Experimental Workflow for Synthesis

References

2,6-Dimethyldecane molecular weight and formula

This document provides the fundamental molecular details of 2,6-dimethyldecane, a branched alkane hydrocarbon. The information is presented to be a quick reference for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for 2,6-dimethyldecane is summarized in the table below. This data is foundational for any experimental or theoretical work involving this compound.

| Identifier | Value |

| Molecular Formula | C₁₂H₂₆[1][2][3][4][5] |

| Molecular Weight | 170.33 g/mol [1][3][6] |

| IUPAC Name | 2,6-dimethyldecane[1] |

| CAS Registry Number | 13150-81-7[2] |

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for 2,6-dimethyldecane is C₁₂H₂₆.

Methodology:

-

Identify the number of atoms of each element:

-

Carbon (C): 12

-

Hydrogen (H): 26

-

-

Use the standard atomic weights of each element:

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

-

-

Calculate the total mass for each element in the molecule:

-

Total mass of Carbon = 12 atoms * 12.011 u/atom = 144.132 u

-

Total mass of Hydrogen = 26 atoms * 1.008 u/atom = 26.208 u

-

-

Sum the masses to find the molecular weight:

-

Molecular Weight = 144.132 u + 26.208 u = 170.34 u

-

The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).

Please note that slight variations in molecular weight values may be observed depending on the source and the precision of the atomic weights used.[1][2][6]

Visualizations and Experimental Protocols

The request for signaling pathway diagrams, experimental workflows, or logical relationships using Graphviz is not applicable to the fundamental properties of a single, simple chemical compound like 2,6-dimethyldecane. Such visualizations are typically used to represent complex biological processes, multi-step experimental procedures, or intricate logical frameworks, none of which are relevant to defining the molecular formula and weight of this compound.

Similarly, detailed experimental protocols are not required for the determination of the molecular formula or the calculation of the molecular weight, as these are established and standardized chemical principles.

References

- 1. 2,6-Dimethyldecane | C12H26 | CID 139395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyldecane [webbook.nist.gov]

- 3. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 4. Page loading... [guidechem.com]

- 5. 2,6-Dimethyldecane [webbook.nist.gov]

- 6. 2,6-Dimethyldecane (CAS 13150-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, particularly methyl-branched hydrocarbons, are a significant class of natural products found across various biological systems. This technical guide focuses on the natural occurrence, biosynthesis, and analytical methodologies for 2,6-dimethyldecane and related branched alkanes. These compounds are integral components of insect cuticular hydrocarbons (CHCs), playing critical roles in chemical communication and preventing desiccation. They are also found in some plant species, contributing to their chemical profiles. Understanding the biosynthesis and ecological roles of these molecules offers potential avenues for the development of novel pest management strategies and provides insights into chemical ecology. This guide provides a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathways.

Natural Occurrence

2,6-Dimethyldecane and other dimethylalkanes are predominantly found as components of the complex mixture of lipids covering the cuticle of insects. These cuticular hydrocarbons (CHCs) are essential for preventing water loss and protecting against environmental stressors.[1] Beyond this physiological role, CHCs, including dimethylalkanes, serve as a crucial medium for chemical communication, acting as pheromones, kairomones, and species recognition signals.[1]

While insects are the primary source, some plant species have also been reported to contain 2,6-dimethyldecane and other branched alkanes, contributing to their volatile and non-volatile chemical profiles.

Occurrence in Insects

Dimethylalkanes are a common class of branched hydrocarbons in insects, with their relative abundance and specific isomers varying significantly between species, sex, age, and even geographic location. This chemical diversity underscores their role in providing species-specific chemical signatures.

Table 1: Quantitative Data of Dimethylalkanes in Various Insect Species

| Order | Family | Species | Compound | Relative Abundance (%) | Reference |

| Hymenoptera | Formicidae | Solenopsis invicta | 3,9-Dimethylheptacosane | Present | |

| Hymenoptera | Formicidae | Camponotus floridanus | 11,15-Dimethylnonacosane | Major component | |

| Diptera | Sarcophagidae | Sarcophaga (Liopygia) lambens | Dimethylalkanes (C23-C33) | Present | [2] |

| Coleoptera | Tenebrionidae | Tribolium castaneum | 4,8-Dimethyldecane | Pheromone component | |

| Blattodea | Blattidae | Periplaneta americana | 3,11-Dimethylnonacosane | Present |

Note: "Present" indicates the compound was identified, but a specific relative abundance was not provided in the cited literature. The data presented is a selection and not exhaustive.

Occurrence in Plants

The occurrence of 2,6-dimethyldecane in the plant kingdom is less documented compared to insects. However, it has been identified as a volatile or extractable component in some plant species.

Table 2: Occurrence of 2,6-Dimethyldecane in Plant Species

| Family | Species | Plant Part | Analytical Method | Reference |

| Actinidiaceae | Actinidia arguta | Not specified | Not specified | |

| Lamiaceae | Salvia sclarea | Essential oil | GC-MS |

Biosynthesis of Dimethylalkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is a modification of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes.[2] The process involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during the elongation of the fatty acid chain, leading to the formation of a methyl-branched fatty acid precursor.

Key Precursors and Enzymes

The key precursors for the carbon backbone are acetyl-CoA and malonyl-CoA for straight-chain elongation, and propionyl-CoA which is carboxylated to form methylmalonyl-CoA for introducing methyl branches.[2] The amino acids valine, isoleucine, and methionine can also serve as precursors for propionyl-CoA.[2]

The core enzyme responsible for the synthesis of the fatty acid chain is Fatty Acid Synthase (FAS) , a multi-enzyme complex.[3][4] In the case of branched-chain fatty acids, a specific FAS or a modification of the general FAS activity allows for the incorporation of methylmalonyl-CoA.[3] The resulting very-long-chain fatty acid is then reduced to a fatty aldehyde by a Fatty Acyl-CoA Reductase (FAR) and subsequently decarbonylated to form the final hydrocarbon by a cytochrome P450 enzyme of the CYP4G family, often referred to as an aldehyde decarbonylase.[2]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway for dimethylalkanes in insects.

Experimental Protocols

The analysis of 2,6-dimethyldecane and other branched alkanes from natural sources, particularly insects, relies heavily on gas chromatography-mass spectrometry (GC-MS). The following sections detail the key steps in the experimental workflow.

Extraction of Cuticular Hydrocarbons from Insects

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Insect specimens

-

Hexane (B92381) or Pentane (B18724) (high purity, suitable for GC analysis)

-

Glass vials with PTFE-lined caps

-

Forceps

-

Vortex mixer (optional)

-

Nitrogen evaporator or rotary evaporator

-

Autosampler vials with micro-inserts

Procedure:

-

Sample Collection: Collect insects of the desired species, sex, and age. If live insects are used, they can be immobilized by chilling.

-

Solvent Extraction: Place a single insect or a pooled sample of smaller insects into a glass vial. Add a sufficient volume of hexane or pentane to fully submerge the specimen(s). The extraction time is critical and should be kept short (e.g., 5-10 minutes) to minimize the extraction of internal lipids. Gentle agitation or vortexing for a few seconds can aid the process.

-

Solvent Transfer: Carefully remove the insect(s) from the vial using clean forceps. Transfer the solvent extract to a clean vial.

-

Concentration: Evaporate the solvent to the desired final volume under a gentle stream of nitrogen or using a rotary evaporator. Avoid complete dryness to prevent the loss of more volatile compounds.

-

Sample Reconstitution: Reconstitute the dried extract in a small, precise volume of solvent (e.g., 50-100 µL) and transfer to an autosampler vial with a micro-insert for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification or coupled to a mass spectrometer (MS) for identification.

-

Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.

-

Injector: Operate in splitless mode to maximize sensitivity for trace components. Injector temperature is typically set to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature program is essential to separate a wide range of hydrocarbons. A typical program might be:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15-25°C/min.

-

Ramp 2: Increase to 300-320°C at a rate of 5-10°C/min.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis

-

Peak Identification: Individual compounds are identified by comparing their mass spectra with reference spectra in libraries such as the NIST Mass Spectral Library. The retention index of each peak, calculated relative to a series of n-alkane standards, provides additional confirmation of the identification.

-

Mass Spectral Interpretation: The EI mass spectrum of 2,6-dimethyldecane is characterized by fragmentation patterns typical of branched alkanes. The molecular ion (M+) at m/z 170 may be of low abundance or absent. Key fragment ions will arise from cleavage at the branched points, leading to the formation of stable secondary carbocations.

-

Quantification: The relative abundance of each hydrocarbon is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) or from an FID chromatogram. The percentage of each compound is calculated relative to the total area of all identified hydrocarbon peaks.

Logical Relationships and Workflows

Experimental Workflow for CHC Analysis

Caption: A generalized workflow for the analysis of insect cuticular hydrocarbons.

Conclusion

2,6-Dimethyldecane and related branched alkanes are significant natural products, particularly in the chemical ecology of insects. Their biosynthesis from the fatty acid pathway highlights the metabolic versatility of these organisms. The analytical techniques detailed in this guide, primarily GC-MS, provide a robust framework for the identification and quantification of these compounds. Further research into the specific enzymes and regulatory mechanisms of branched-chain hydrocarbon biosynthesis will not only deepen our understanding of insect physiology and evolution but may also unveil novel targets for the development of species-specific and environmentally benign pest control agents. The continued documentation of the occurrence and abundance of these molecules across a wider range of species will be crucial for building a comprehensive picture of their distribution and ecological significance.

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 2,6-Dimethyldecane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The branched-chain alkane 2,6-dimethyldecane, while seemingly a simple hydrocarbon, serves as a foundational scaffold for the synthesis of a variety of derivatives with significant, yet largely underexplored, biological activities. This technical guide consolidates the current, albeit limited, scientific knowledge regarding the potential therapeutic applications of 2,6-dimethyldecane derivatives, with a primary focus on their roles as inhibitors of insulin (B600854) secretion and as vasorelaxants. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting promising avenues for future investigation. While direct biological studies on 2,6-dimethyldecane itself are scarce, its derivatives, particularly those featuring a 2,2-dimethylchroman (B156738) or a bioisosteric 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine core, have demonstrated notable pharmacological effects. This guide will delve into the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities.

I. Core Biological Activities and Quantitative Data

The primary biological activities identified for derivatives conceptually linked to a 2,6-dimethyldecane backbone are the inhibition of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the induction of vasorelaxation in vascular smooth muscle. These effects suggest potential applications in conditions such as hyperinsulinemia and hypertension.

A key study investigating a series of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, which are isosteres of the corresponding 2,2-dimethylchromans, provides the most comprehensive quantitative data to date. The inhibitory potency on insulin release is presented as IC50 values, while the vasorelaxant activity is quantified by EC50 values.

Table 1: Inhibition of Glucose-Stimulated Insulin Secretion by 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound | R | X | IC50 (µM) for Inhibition of Insulin Release |

| 8a | H | S | > 100 |

| 8b | 4-Cl | S | 50 ± 5 |

| 8e | H | O | 30 ± 3 |

| 8f | 4-Cl | O | 10 ± 1 |

| 8g | 3-CF3 | O | 3 ± 0.5 |

| 8h | 3,5-(CF3)2 | O | 1 ± 0.2 |

Data represents the mean ± SEM of (n) experiments.

Table 2: Vasorelaxant Activity of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives on Rat Aortic Rings

| Compound | R | X | EC50 (µM) for Vasorelaxation |

| 8a | H | S | > 100 |

| 8b | 4-Cl | S | > 100 |

| 8e | H | O | 10 ± 1 |

| 8f | 4-Cl | O | 5 ± 0.6 |

| 8g | 3-CF3 | O | 3 ± 0.4 |

| 8h | 3,5-(CF3)2 | O | 1 ± 0.1 |

EC50: Drug concentration giving 50% relaxation of the 30 mM KCl-induced contraction of rat aorta rings (mean ± SEM (n)).

II. Synthesis of Bioactive Chromane (B1220400) Scaffolds

While 2,6-dimethyldecane is cited as a precursor for pharmacologically active molecules, the direct, multi-step synthetic pathway to the bioactive 2,2-dimethylchroman and related structures is not extensively detailed in the available literature. However, general methods for the synthesis of the core 2,2-dimethyl-4-chromanone scaffold, a key intermediate, have been described. One such method involves the condensation of a phenol (B47542) with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate. The resulting chromanone can then be further modified and reduced to the corresponding chroman.

Below is a generalized workflow for the synthesis of a 2,2-dimethyl-4-chromanone intermediate.

III. Experimental Protocols

The following sections provide detailed methodologies for the key biological assays used to characterize the activity of 2,6-dimethyldecane derivatives.

A. Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines the measurement of insulin secretion from isolated pancreatic islets in response to glucose stimulation, and its inhibition by test compounds.

1. Islet Isolation:

-

Pancreatic islets are isolated from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture and Pre-incubation:

-

Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Before the assay, islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

3. Stimulation and Inhibition Assay:

-

Groups of islets (e.g., 5-10 islets per replicate) are incubated in KRB buffer under different conditions:

-

Basal: Low glucose (2.8 mM)

-

Stimulated: High glucose (e.g., 16.7 mM)

-

Inhibition: High glucose (16.7 mM) + varying concentrations of the test compound (e.g., 2,6-dimethyldecane derivative).

-

-

The incubation is carried out for a defined period (e.g., 60-120 minutes) at 37°C.

4. Insulin Quantification:

-

After incubation, the supernatant is collected from each sample.

-

The concentration of secreted insulin in the supernatant is measured using a commercially available Insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit.

5. Data Analysis:

-

The amount of insulin secreted under stimulated conditions is compared to the basal secretion.

-

The inhibitory effect of the test compound is calculated as a percentage reduction of the glucose-stimulated secretion.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Vasorelaxant Activity Assay using Rat Aortic Rings

This ex vivo method assesses the ability of a compound to induce relaxation in pre-contracted vascular smooth muscle.

1. Aortic Ring Preparation:

-

The thoracic aorta is excised from a euthanized rat and placed in cold, oxygenated physiological salt solution (PSS).

-

The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 2-4 mm in width.

2. Mounting in Organ Bath:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (95% O2, 5% CO2).

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate under a resting tension of approximately 1.5-2.0 g for at least 60 minutes.

3. Contraction and Endothelial Integrity Check:

-

The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

-

Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) in rings pre-contracted with an alpha-adrenergic agonist like phenylephrine. For studying endothelium-independent effects, the endothelium can be mechanically removed.

4. Vasorelaxation Assay:

-

After washing and re-equilibration, a sustained contraction is induced with a contractile agent (e.g., 30 mM KCl or phenylephrine).

-

Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., 2,6-dimethyldecane derivative) are added to the organ bath.

-

The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

5. Data Analysis:

-

Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the compound concentration.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from these curves.

IV. Signaling Pathways

A. Inhibition of Insulin Secretion via KATP Channel Modulation

The primary mechanism by which 2,6-dimethyldecane derivatives likely inhibit insulin secretion is through the opening of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

In a resting β-cell, KATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized membrane potential. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP closes the KATP channels. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca2+) triggers the exocytosis of insulin-containing granules.

Derivatives of 2,6-dimethyldecane that act as KATP channel openers would counteract the effect of increased ATP, forcing the KATP channels to remain open even in the presence of high glucose. This prevents membrane depolarization, the opening of VGCCs, and consequently, inhibits insulin secretion.

B. Vasorelaxation through Calcium Channel Blockade

The vasorelaxant effects of 2,6-dimethyldecane derivatives are likely mediated by the blockade of calcium entry into vascular smooth muscle cells (VSMCs).

Contraction of VSMCs is initiated by an increase in intracellular Ca2+ concentration. This can occur through Ca2+ influx from the extracellular space via various ion channels, including L-type voltage-gated calcium channels (VGCCs), and by Ca2+ release from intracellular stores like the sarcoplasmic reticulum. An increase in intracellular Ca2+ leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin filaments and subsequent muscle contraction.

By blocking the influx of extracellular Ca2+ through VGCCs, 2,6-dimethyldecane derivatives would reduce the intracellular Ca2+ concentration available for activating the contractile machinery. This leads to a decrease in myosin light chain phosphorylation and ultimately results in smooth muscle relaxation and vasodilation.

V. Conclusion and Future Directions

The available evidence, though preliminary, strongly suggests that derivatives based on a 2,6-dimethyldecane scaffold, particularly those incorporating a 2,2-dimethylchroman or related heterocyclic system, represent a promising class of compounds with dual therapeutic potential. Their ability to inhibit insulin secretion and induce vasorelaxation warrants further investigation for the development of novel treatments for metabolic and cardiovascular disorders.

Future research should focus on several key areas:

-

Elucidation of the direct synthetic route from 2,6-dimethyldecane to the bioactive chromane derivatives to fully establish the structure-activity relationship originating from this alkane.

-

Expansion of the structure-activity relationship (SAR) studies to optimize potency and selectivity for either the pancreatic KATP channels or the vascular calcium channels.

-

In vivo studies to confirm the efficacy and safety of these derivatives in relevant animal models of hyperinsulinemia and hypertension.

-

Exploration of the detailed molecular interactions with their target channels through techniques such as molecular docking and site-directed mutagenesis.

This technical guide provides a solid foundation for initiating and advancing research into the therapeutic potential of 2,6-dimethyldecane derivatives. The compelling preliminary data, coupled with the clear mechanisms of action, underscores the value of further exploration in this area of medicinal chemistry and pharmacology.

An In-Depth Technical Guide to the Isomers of Dimethyldecane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldecane isomers, a subset of the C12H26 branched-chain alkane family, represent a diverse group of saturated hydrocarbons with significant potential in various scientific and industrial sectors. Their structural diversity, arising from the varied placement of two methyl groups on a decane (B31447) backbone, gives rise to a spectrum of physicochemical properties. While not as extensively studied as their linear counterpart, n-dodecane, understanding the unique characteristics of dimethyldecane isomers is crucial for applications ranging from advanced materials science to the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the known properties of dimethyldecane isomers, detailed experimental protocols for their synthesis and characterization, and a discussion of their toxicological profile based on available data for branched alkanes.

Physicochemical Properties of Dimethyldecane Isomers

The location of the methyl branches on the decane chain significantly influences the physical properties of the resulting isomer. These variations in boiling point, melting point, density, and refractive index are critical for purification, identification, and application-specific selection. The following tables summarize the available quantitative data for a selection of dimethyldecane isomers. It is important to note that some of the presented data are estimated values.

Table 1: Boiling Point, Melting Point, and Density of Selected Dimethyldecane Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,2-Dimethyldecane (B1670046) | 17302-37-3 | 201[1] | - | 0.744 at 20°C[1] |

| 2,3-Dimethyldecane | 17312-44-6 | 208[2] | - | - |

| 2,4-Dimethyldecane | 2801-84-5 | 200.4 at 760 mmHg[3] | -50.8 (estimate)[3] | 0.749[3] |

| 2,5-Dimethyldecane | 17312-50-4 | 188[4] | - | 0.739[4] |

| 2,6-Dimethyldecane | 13150-81-7 | ~220[5] | - | ~0.74 at 20°C[5] |

| 2,7-Dimethyldecane | - | 160[2] | - | - |

| 2,9-Dimethyldecane | 1002-17-1 | 204[6] | -50.8 (estimate)[6] | 0.7404[6] |

| 3,3-Dimethyldecane | - | - | - | - |

| 3,5-Dimethyldecane | 17312-48-0 | 200[7] | -50.8 (estimate)[7] | 0.7509[7] |

| 3,6-Dimethyldecane | 17312-53-7 | 201[8] | -50.8 (estimate)[8] | 0.7510[8] |

| 3,7-Dimethyldecane | 17312-54-8 | 202[9] | -50.8 (estimate)[9] | 0.7513[9] |

| 4,4-Dimethyldecane | 17312-39-9 | - | - | - |

| 4,5-Dimethyldecane | 17312-46-8 | - | - | - |

| 5,5-Dimethyldecane | 17453-92-8 | - | - | - |

| 5,6-Dimethyldecane | 1636-43-7 | - | - | - |

Table 2: Refractive Index of Selected Dimethyldecane Isomers

| Isomer | CAS Number | Refractive Index (n_D) |

| 2,2-Dimethyldecane | 17302-37-3 | 1.419 |

| 2,4-Dimethyldecane | 2801-84-5 | 1.420[3] |

| 2,9-Dimethyldecane | 1002-17-1 | 1.4166[6] |

| 3,3-Dimethyldecane | - | 1.423[6] |

| 3,5-Dimethyldecane | 17312-48-0 | 1.4214[7] |

| 3,6-Dimethyldecane | 17312-53-7 | 1.4214[8] |

| 3,7-Dimethyldecane | 17312-54-8 | 1.4217[9] |

Synthesis of Dimethyldecane Isomers

The targeted synthesis of specific dimethyldecane isomers can be achieved through well-established organometallic reactions, primarily the Grignard and Wittig reactions. These methods offer precise control over the position of the methyl branches, which is crucial for structure-activity relationship studies.

Grignard Reaction Protocol

The Grignard reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of a dimethyldecane isomer, a Grignard reagent (R-MgX) can be reacted with a suitable ketone or alkyl halide.

Experimental Protocol: Synthesis of 2,2-Dimethyldecane via Grignard Reaction

This protocol outlines the synthesis of 2,2-dimethyldecane by reacting a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction.

Part 1: Formation of the Tertiary Alcohol

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), combine magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add anhydrous diethyl ether. Prepare a solution of 1-bromooctane (B94149) (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel. Add a small portion of the 1-bromooctane solution to initiate the reaction, as indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Prepare a solution of acetone (B3395972) (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-methyldecan-2-ol.

Part 2: Reduction of the Tertiary Alcohol

-

Procedure: The tertiary alcohol can be reduced to the corresponding alkane using various methods, such as the Wolff-Kishner reduction.

Caption: Workflow for the synthesis of 2,2-dimethyldecane via Grignard reaction.

Wittig Reaction Protocol

The Wittig reaction provides an alternative route to synthesize branched alkanes by first forming an alkene, which is then hydrogenated.

Experimental Protocol: Synthesis of a Dimethyldecane Isomer Precursor via Wittig Reaction

This protocol outlines the synthesis of an alkene precursor to a dimethyldecane isomer.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium bromide salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change.

-

Wittig Reaction: Cool the ylide solution to -78°C. Add a solution of the desired ketone or aldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding water. Extract the mixture with pentane (B18724) or hexane (B92381). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alkene by flash column chromatography.

-

Hydrogenation: Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere and stir vigorously until the reaction is complete. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the dimethyldecane isomer.

Caption: General workflow for dimethyldecane synthesis via the Wittig reaction.

Characterization of Dimethyldecane Isomers

The structural elucidation and purity assessment of synthesized dimethyldecane isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the components of a mixture. Different dimethyldecane isomers will exhibit distinct retention times on a GC column, and their mass spectra will show characteristic fragmentation patterns that can aid in their identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the dimethyldecane isomer in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to a library of known compounds.

Caption: Experimental workflow for the characterization of dimethyldecane isomers by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural determination of organic molecules, including the precise location of the methyl groups in dimethyldecane isomers.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The chemical shifts of the methyl and methine protons will be indicative of their position on the decane chain. Protons on carbons adjacent to the branching points will have distinct chemical shifts and coupling patterns.

-

¹³C NMR: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shifts of the carbons at the branching points (quaternary or tertiary) are particularly diagnostic.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing definitive structural assignments.

Toxicological and Pharmacological Profile

A comprehensive search of available toxicological and pharmacological literature reveals a significant data gap for specific dimethyldecane isomers. Most of the available information pertains to n-dodecane or general assessments of branched alkanes.

General Toxicity of Branched Alkanes:

-

Acute Toxicity: Branched alkanes generally exhibit low acute toxicity via oral, dermal, and inhalation routes.

-

Irritation: Some longer-chain alkanes can be slight skin and eye irritants.

-

Genotoxicity: Studies on mixtures of branched alkanes have generally shown no evidence of genotoxic or mutagenic potential.

-

Aspiration Hazard: Like other low-viscosity hydrocarbons, dimethyldecane isomers are likely to be classified as aspiration hazards, meaning they can cause lung damage if swallowed and subsequently enter the lungs.[3]

Data Gaps and Future Research:

The lack of specific toxicological and pharmacological data for individual dimethyldecane isomers is a critical limitation for their potential use in drug development and other biomedical applications. Future research should focus on:

-

In vitro cytotoxicity studies: To determine the effect of specific isomers on various cell lines.

-

In vivo toxicity studies: To establish the safety profile of promising isomers.

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

-

Pharmacological screening: To identify any potential therapeutic activities.

Conclusion

The isomers of dimethyldecane represent a class of branched alkanes with diverse physicochemical properties that are directly influenced by the position of the methyl groups. While established synthetic and analytical methods allow for their preparation and characterization, a significant knowledge gap exists regarding their biological activities and toxicological profiles. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The foundational data and protocols provided in this guide serve as a starting point for further investigation into the potential applications of these unique molecules, with a clear need for future studies to elucidate their interactions with biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,7-Dimethyldecane | C12H26 | CID 28468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 7-Ethyl-3,7-dimethyldecane | C14H30 | CID 57491786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethyldecane | C12H26 | CID 139395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Chemical category approach of genotoxicity studies for branched alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Cornerstone of Insect Survival and Communication: A Technical Guide to Branched-Chain Alkanes

For Immediate Release

A deep dive into the multifaceted world of branched-chain alkanes, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It elucidates the critical roles these compounds play in insect chemical ecology, from ensuring survival in harsh environments to mediating complex social interactions. This document provides a comprehensive overview of their functions, biosynthesis, and the experimental methodologies used to study them, supported by quantitative data and detailed visual models.

Branched-chain alkanes, a major class of cuticular hydrocarbons (CHCs), are integral to the evolutionary success of insects.[1] These molecules, characterized by a primary carbon chain with one or more methyl group substitutions, form a crucial component of the waxy lipid layer covering the insect exoskeleton.[1][2] This guide explores their dual functionality: providing a barrier against desiccation and acting as a sophisticated chemical language.

Dual Functions: Desiccation Resistance and Chemical Signaling

The insect exoskeleton's superficial layer of cuticular hydrocarbons is the primary defense against uncontrolled water loss, a significant challenge for terrestrial organisms with a high surface-area-to-volume ratio.[1] Branched alkanes contribute to the waterproofing efficacy of this layer, which is determined by chain length, saturation, and the presence and position of methyl branches. While n-alkanes can form highly ordered, crystalline layers that are less permeable to water, methyl branches disrupt this tight packing, which can increase cuticular permeability compared to n-alkanes of the same carbon number.[3] However, this property also allows the CHC layer to remain fluid at lower temperatures, preventing cracking and maintaining its protective function across a range of environmental conditions.[3] This highlights a complex interplay where branched alkanes are essential for maintaining the integrity of the waterproofing barrier while still providing substantial protection.[1]

Beyond their physiological role, branched alkanes are pivotal in chemical communication.[4][5] They are involved in a wide array of interactions, including:

-

Species and Sex Recognition: Many solitary insects use CHCs as contact sex pheromones to identify suitable mates.[6][7] The specific blend of branched alkanes can signal species identity and gender.

-

Social Communication: In social insects such as ants, bees, and wasps, branched alkanes are fundamental for nestmate recognition.[1] The colony shares a collective odor profile, and individuals with a mismatched CHC profile are often met with aggression.[1] The complexity of these profiles allows for a high degree of specificity, which is crucial for maintaining colony integrity.[1]

-

Host Recognition: Parasitoids and predators often use the CHCs of their prey as kairomones to locate and identify suitable hosts.[1] For instance, the ectoparasitoid Holepyris sylvanidis requires the presence of methyl alkanes on the cuticle of its host larvae for successful host recognition.[1]

-

Task Allocation and Fertility Signaling: Within social insect colonies, CHC profiles can vary with an individual's task, age, or reproductive status, helping to regulate social organization.[6][8]

Quantitative Data on Branched-Chain Alkane Function

The following tables summarize quantitative findings from key studies, illustrating the impact of branched alkanes on insect physiology and behavior.

Table 1: Branched Alkanes and Desiccation Resistance

| Species | Branched Alkane(s) Investigated | Experimental Finding | Reference |

| Drosophila melanogaster | Various methyl-branched CHCs (mbCHCs) | Coating CHC-deficient flies with synthetic longer-chain mbCHCs significantly increased desiccation resistance. | [1] |

| Sitobion avenae (Wheat Aphid) | Total methyl-branched alkanes | Survival time under desiccation stress was positively correlated with the content of methyl-branched alkanes in resistant genotypes. | [1] |

| Linepithema humile (Argentine Ant) | Di- and tri-methyl alkanes | In some populations, specific methyl-branched CHCs were among the best predictors of desiccation resistance, though n-alkanes were generally more critical. | [1] |

| Enochrus jesusarribasi (Aquatic Beetle) | Total methyl-branched alkanes | Acclimation to desiccation stress resulted in an increased relative abundance of methyl-branched compounds. | [1] |

Table 2: Branched Alkanes in Chemical Communication

| Species | Branched Alkane(s) of Interest | Role | Experimental Finding | Reference |

| Lariophagus distinguendus (Parasitoid Wasp) | 3-Methylheptacosane (3-MeC27) | Contact Sex Pheromone | Application of synthetic 3-MeC27 to dummies restored courtship behavior (wing-fanning) in males. | [1][9] |

| Holepyris sylvanidis (Ectoparasitoid) | Methyl alkane fraction | Host Recognition Kairomone | Parasitoids only recognized host larvae when the methyl alkane fraction was present on their cuticle. | [1] |

| Tetramorium tsushimae (Ant) | 2-Methyltetracosane (2-MeC24), 13-Methylheptacosane (13-MeC27) | Partner Recognition | Ants could be trained to associate specific methylalkanes with a reward and could differentiate between alkanes based on the position of the methyl branch. | [1] |

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of branched alkanes primarily occurs in specialized abdominal cells called oenocytes and is a modification of fatty acid synthesis.[1][2] The process involves several key stages:

-

Chain Initiation: The process starts with a standard fatty acyl-CoA primer.[1]

-

Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) enzyme complex.[1][2]

-

Methyl Branch Insertion: A methyl branch is introduced when a methylmalonyl-CoA is substituted for a malonyl-CoA during an elongation step.[1][2] The stereochemistry of the methyl branch is determined during this process, likely by a stereoselective NADPH-catalyzed reduction.[1][10]

-

Further Elongation: The chain can be further elongated by the addition of more malonyl-CoA units after the methyl group has been added.[1]

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acid is reduced to a fatty aldehyde and then decarbonylated to form the final hydrocarbon.[2]

Experimental Protocols

Studying the role of branched-chain alkanes in insect chemical ecology requires a combination of chemical analysis and behavioral assays.

Cuticular Hydrocarbon Extraction and Analysis

A common workflow for analyzing CHC profiles is as follows:

-

Extraction: CHCs are typically extracted by immersing the insect (or a specific body part) in a non-polar solvent like hexane (B92381) or pentane (B18724) for a short period (e.g., 5-10 minutes).[11] This method effectively removes the cuticular lipids without extracting internal lipids.

-

Sample Preparation: The solvent is then evaporated, and the residue may be redissolved in a known volume of solvent. An internal standard (e.g., n-eicosane) is often added for quantification.[12]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the components of a CHC profile.[13] The sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column. The mass spectrometer then fragments the molecules, producing a characteristic spectrum that allows for their identification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Literature review on the significance of 2,6-Dimethyldecane

An In-depth Technical Guide on the Significance of 2,6-Dimethyldecane

Introduction

2,6-Dimethyldecane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C12H26.[1][2][3][4] As an organic compound, it serves as a versatile intermediate in various synthetic and industrial applications.[1] Its structural characteristics are pivotal in the synthesis of complex natural products and have led to the exploration of its derivatives as potential therapeutic agents.[1] This technical guide provides a comprehensive review of the chemical properties, synthesis, biological significance, and analytical methods related to 2,6-Dimethyldecane, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,6-Dimethyldecane is a flammable liquid and vapor.[5] Its chemical and physical properties are summarized in the tables below, derived from both experimental and computed data.

Table 1: General and Physical Properties of 2,6-Dimethyldecane

| Property | Value | Source |

| IUPAC Name | 2,6-dimethyldecane | [2] |

| CAS Number | 13150-81-7 | [1][2][3] |

| Molecular Formula | C12H26 | [1][2][3][4] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Boiling Point | Approx. 220 °C | [1] |

| Density | Approx. 0.74 g/cm³ at 20 °C | [1] |

| Physical State | Liquid at room temperature | [1] |

Table 2: Computed Physicochemical and Thermodynamic Properties

| Property | Value | Unit | Source |

| Octanol/Water Partition Coefficient (logP) | 4.639 | Crippen Calculated[6] | |

| Water Solubility (log10WS) | -4.36 | mol/L | Crippen Calculated[6] |

| McGowan's Characteristic Volume (McVol) | 179.940 | ml/mol | McGowan Calculated[6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol | Joback Calculated[6] |

| Enthalpy of Formation (gas, ΔfH°gas) | -301.57 | kJ/mol | Joback Calculated[6] |

| Enthalpy of Vaporization (ΔvapH°) | 41.53 | kJ/mol | Joback Calculated[6] |

| Enthalpy of Fusion (ΔfusH°) | 19.79 | kJ/mol | Joback Calculated[6] |

| Critical Pressure (Pc) | 1804.63 | kPa | Joback Calculated[6] |

Synthesis of 2,6-Dimethyldecane

The synthesis of 2,6-dimethyldecane can be accomplished through various organic synthesis routes, with one common method involving a Grignard reaction.[1] This approach typically utilizes precursors like 2-hexanone (B1666271) and isobutylmagnesium bromide, followed by dehydration and reduction steps.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for synthesizing 2,6-Dimethyldecane.

Materials:

-

2-hexanone

-

Isobutylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or THF

-

Sulfuric acid (for dehydration)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere, a solution of 2-hexanone in an anhydrous ether is prepared. The flask is cooled in an ice bath. Isobutylmagnesium bromide solution is added dropwise with continuous stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to form the tertiary alcohol intermediate.

-

Work-up and Dehydration: The reaction mixture is quenched by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude alcohol is then subjected to dehydration by heating with a strong acid catalyst like sulfuric acid to yield a mixture of alkenes.

-

Hydrogenation: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through Celite. The solvent is evaporated, and the resulting crude 2,6-dimethyldecane is purified by fractional distillation or column chromatography to yield the final product with high purity.[1]

Biological Significance and Applications

While 2,6-dimethyldecane itself is a simple alkane, its structural backbone is significant in several areas of biological and pharmaceutical research.

Pharmaceutical and Natural Product Synthesis

Derivatives of 2,6-dimethyldecane are valuable intermediates in the synthesis of various natural products and pharmacologically active molecules.[1]

-

Insulin (B600854) Secretion Inhibitors: Certain 2,2-dimethylchroman (B156738) analogs, which can be derived from a 2,6-dimethyldecane structural motif, have been identified as potent inhibitors of glucose-sensitive insulin secretion.[1] This makes them promising candidates for developing treatments for conditions like diabetes.[1]

-

Vasorelaxants: Other analogs have been shown to interact with potassium ATP channels, leading to vasorelaxation, indicating potential applications in cardiovascular drug discovery.[1]

-

Pheromones and Terpenoids: The branched alkyl structure of 2,6-dimethyldecane mimics motifs found in natural products like terpenoids and pheromones.[1] For instance, derivatives like 2,6-dimethyl-2,6-tetrahydropyrancarbolactone serve as precursors for synthesizing the beetle pheromone frontalin.[1]

Role in Chemical Ecology

Branched-chain alkanes, including isomers of dimethyldecane, are common components of insect cuticular hydrocarbons (CHCs). These compounds play crucial roles in chemical communication, acting as pheromones for recognition and aggregation. For example, 4,6-dimethyldodecane (B3274633) is a key contact pheromone in the German cockroach (Blattella germanica).[7] While the specific role of 2,6-dimethyldecane as a pheromone is less documented, its presence in insect CHC profiles suggests a potential role in their chemical ecology.

Insecticidal Properties

Research into the biochemical composition of plants like Mitracarpus villosus has identified "Nonane, 2, 6-dimethyl" (likely a misidentification in the source for an isomer of dimethyldecane) as a principal chemical compound in active fractions that exhibit fumigant and repellent activity against stored-product beetles like Tribolium castaneum.[8] This suggests that 2,6-dimethyldecane and related compounds could be explored for developing natural biofumigants.[8]

Mechanism of Action and Signaling Pathways

The direct mechanism of action for 2,6-dimethyldecane is not well-defined. However, the biological activity of its functionalized derivatives provides insight into potential pathways. As mentioned, certain analogs exhibit vasorelaxant properties by interacting with potassium ATP (K-ATP) channels.[1]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2,6-dimethyldecane and its isomers.[2][9] This is particularly relevant in the analysis of complex mixtures like insect cuticular hydrocarbons or essential oils.

Experimental Protocol: Extraction and Analysis of Insect Cuticular Hydrocarbons (CHCs)

This protocol provides a general method for analyzing CHCs, where compounds like 2,6-dimethyldecane might be identified.

Materials:

-

Insect samples (individual or pooled)

-

Hexane (B92381) (HPLC grade)

-

Glass vials (2 mL) with Teflon-lined caps

-

Forceps

-

Nitrogen gas stream evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction: Place one or more insects into a glass vial. Add a sufficient volume of hexane (e.g., 1 mL) to fully submerge the insect(s).

-

Agitation: Gently agitate the vial for 5-10 minutes to allow the solvent to wash the hydrocarbons from the insect's cuticle.

-

Sample Collection: Carefully remove the insect(s) from the vial using clean forceps. The remaining hexane solution contains the extracted CHCs.

-

Concentration: To increase the concentration of the analytes, evaporate the solvent under a gentle stream of nitrogen gas. Avoid evaporating to complete dryness to prevent the loss of volatile compounds.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. The separation is typically performed on a non-polar capillary column (e.g., HP-5MS).[9] The mass spectrometer is used to identify the compounds based on their fragmentation patterns and retention times, which can be compared to spectral libraries like those from NIST.[3][9]

Toxicology and Safety

Information on the specific toxicity of 2,6-dimethyldecane is limited.[5][10] However, based on safety data sheets for similar alkanes, it is considered a flammable liquid and vapor.[5]

-

Hazards: It may be fatal if swallowed and enters the airways.[5] It poses a moderate fire and explosion hazard when exposed to heat or flame, and its vapor can form explosive mixtures with air.[5]

-

Handling: Good hygiene practice requires that exposure be minimized.[5] It should be used in a well-ventilated area, and personal protective equipment such as gloves and protective clothing should be worn.[5] All ignition sources must be removed when handling the substance.[5]

-

Health Effects: It is not thought to produce adverse health effects or irritation upon skin contact or inhalation based on animal models, though direct eye contact may cause transient discomfort.[5] Long-term exposure is not believed to cause chronic adverse health effects.[5]

Conclusion

2,6-Dimethyldecane is a structurally simple branched alkane, yet it holds considerable significance as a versatile chemical intermediate. Its primary importance lies in its role as a precursor in the synthesis of pharmaceuticals, such as insulin secretion inhibitors and vasorelaxants, and complex natural products like insect pheromones. Furthermore, its presence in natural sources and potential insecticidal properties open avenues for research in chemical ecology and the development of biopesticides. While its direct biological activity is not extensively studied, the pharmacological relevance of its derivatives underscores the importance of its chemical scaffold. Future research could focus on elucidating its specific roles in biological systems and expanding its application in synthetic chemistry and drug development.

References

- 1. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 2. 2,6-Dimethyldecane | C12H26 | CID 139395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethyldecane [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2,6-Dimethyldecane (CAS 13150-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. benchchem.com [benchchem.com]

- 8. hortijournal.com [hortijournal.com]

- 9. 2,6-Dimethyldecane [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

Discovery and historical context of 2,6-Dimethyldecane synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and synthesis of 2,6-dimethyldecane, a branched-chain alkane with significant applications as a versatile intermediate in the synthesis of natural products and pharmaceutical agents. Detailed experimental protocols for its synthesis via a classic Grignard reaction followed by dehydration and hydrogenation are presented, along with tabulated quantitative data and characterization details. Furthermore, this guide illustrates key experimental workflows and the role of related branched alkanes in insect chemical communication through detailed diagrams, offering valuable insights for researchers in organic synthesis, drug development, and chemical ecology.

Introduction

2,6-Dimethyldecane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. Its structure consists of a ten-carbon backbone with methyl groups at the second and sixth positions. This seemingly simple hydrocarbon has garnered significant interest in various scientific fields due to its role as a key intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and insect semiochemicals.

Derivatives of 2,6-dimethyldecane have been investigated for their potential as inhibitors of glucose-sensitive insulin (B600854) secretion, highlighting their relevance in the development of new therapeutics for metabolic disorders. Furthermore, the structural motif of dimethyl-branched alkanes is prevalent in the chemical language of insects, where they often function as pheromones, substances used for communication.

This guide will delve into the historical context of the discovery and synthesis of 2,6-dimethyldecane, provide a detailed, step-by-step protocol for its laboratory synthesis, summarize key quantitative data, and present visual representations of the synthetic workflow and its broader context in chemical signaling.

Historical Context and Discovery

The study of branched-chain alkanes like 2,6-dimethyldecane is rooted in the broader advancements in hydrocarbon synthesis and analysis that burgeoned in the mid-20th century. While a singular "discovery" of this specific compound is not well-documented, its synthesis and characterization became feasible with the development of powerful synthetic methodologies, most notably the Grignard reaction. Early synthetic efforts focused on the coupling of ketones with organomagnesium halides to construct the carbon skeleton of branched alkanes.

The significance of such molecules grew with the burgeoning field of chemical ecology. Researchers began to identify branched alkanes as crucial components of insect cuticular hydrocarbons and pheromones, which mediate a wide array of behaviors from mating to aggregation. This realization spurred further interest in the stereoselective synthesis of various isomers of dimethyl-branched alkanes to study their specific biological activities. The synthesis of 2,6-dimethyldecane and its analogs has thus been driven by both the pursuit of fundamental organic synthesis and the desire to understand and manipulate biological systems.

Experimental Protocols: Synthesis of 2,6-Dimethyldecane

The most common and accessible route for the synthesis of 2,6-dimethyldecane involves a three-step process:

-

Grignard Reaction: Formation of a tertiary alcohol, 2,6-dimethyl-6-decanol, through the reaction of 2-hexanone (B1666271) with isobutylmagnesium bromide.

-

Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of isomeric alkenes (2,6-dimethyldecenes).

-

Hydrogenation: Saturation of the carbon-carbon double bonds in the alkene mixture to produce the final product, 2,6-dimethyldecane.

Step 1: Grignard Reaction - Synthesis of 2,6-dimethyl-6-decanol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

2-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A dry, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried to exclude moisture. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether is added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

-

The flask is cooled in an ice bath, and a solution of 2-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-